2-(1,4,8,11-Tetrazacyclotetradec-1-yl)ethanethiol

Description

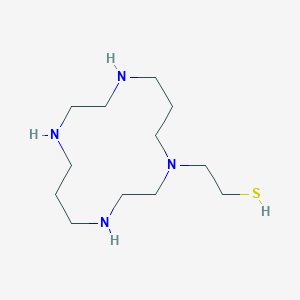

2-(1,4,8,11-Tetrazacyclotetradec-1-yl)ethanethiol is a macrocyclic compound featuring a 14-membered tetrazacyclotetradecane ring system conjugated with an ethanethiol (-SCH2CH2SH) functional group.

Properties

IUPAC Name |

2-(1,4,8,11-tetrazacyclotetradec-1-yl)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N4S/c17-12-11-16-9-2-5-14-7-6-13-3-1-4-15-8-10-16/h13-15,17H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAGCOONKZWXIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCCN(CCNC1)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4,8,11-Tetrazacyclotetradec-1-yl)ethanethiol typically involves the cyclization of linear precursors containing nitrogen atoms. One common method involves the reaction of 1,4,8,11-tetraazacyclotetradecane with an appropriate thiol reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

2-(1,4,8,11-Tetrazacyclotetradec-1-yl)ethanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form the corresponding thiolate anion.

Substitution: The nitrogen atoms in the macrocyclic ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Disulfides

Reduction: Thiolate anions

Substitution: Substituted macrocyclic compounds

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 2-(1,4,8,11-tetrazacyclotetradec-1-yl)ethanethiol exhibit significant anticancer properties. The tetrazacyclotetradecane framework allows for interactions with biological targets that can disrupt cancer cell proliferation. For instance, studies have shown that modifications of tetrazacyclotetradecane derivatives can enhance their efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Drug Delivery Systems

The compound is also being investigated for its potential use in drug delivery systems. Its ability to form stable complexes with metal ions can be utilized to create nanocarriers for targeted drug delivery. This method aims to improve the bioavailability and therapeutic index of anticancer drugs by ensuring they are released at the site of action .

Materials Science

Synthesis of Functionalized Polymers

this compound can serve as a building block for synthesizing functionalized polymers. These polymers can be tailored for specific applications such as coatings or adhesives with enhanced mechanical properties and resistance to environmental degradation. The incorporation of the tetrazacyclotetradecane structure into polymer matrices has been shown to improve thermal stability and chemical resistance .

Nanocomposites

The compound's thiol group enables its use in creating nanocomposites with metal nanoparticles. By acting as a stabilizing agent, it can help prevent agglomeration and enhance the dispersion of nanoparticles in various matrices. This application is particularly relevant in the development of sensors and catalysts where surface area and reactivity are crucial .

Nanotechnology

Surface Modification of Nanoparticles

In nanotechnology, this compound is utilized for the surface modification of nanoparticles such as gold and silver. The thiol group forms strong bonds with metal surfaces, allowing for the functionalization of nanoparticles with biomolecules or other chemical entities that can enhance their performance in biomedical applications .

Fluorescent Probes

The compound is being explored as a precursor for synthesizing fluorescent probes that can be used in biological imaging. By attaching fluorescent dyes to the tetrazacyclotetradecane structure, researchers aim to create probes that can selectively bind to specific cellular targets, providing insights into cellular processes and disease mechanisms .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent cytotoxic effects on breast cancer cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis. This highlights the compound's potential as a lead structure for developing new anticancer agents.

Case Study 2: Nanoparticle Stabilization

In research focused on developing stable gold nanoparticles for drug delivery applications, this compound was used as a stabilizer. The resulting nanoparticles showed improved stability and biocompatibility compared to those stabilized with conventional surfactants.

Mechanism of Action

The mechanism of action of 2-(1,4,8,11-Tetrazacyclotetradec-1-yl)ethanethiol involves its ability to chelate metal ions through the nitrogen atoms in the macrocyclic ring and the sulfur atom in the thiol group. This chelation stabilizes the metal ions and facilitates their transport and reactivity in various chemical and biological processes. The compound’s ability to form stable complexes with metal ions is crucial for its applications in imaging, therapy, and catalysis .

Comparison with Similar Compounds

Data Tables

Table 1: Thiolysis and Alcoholysis Activities of Eat1 with Ethanethiol

| Acyl Donor | Acyl Acceptor | Product | Specific Activity (U mg⁻¹) |

|---|---|---|---|

| 4-Nitrophenyl acetate | Ethanethiol | Ethyl thioacetate | 40.04 ± 2.36 (5 mM) |

| Ethyl acetate | Ethanethiol | Ethyl thioacetate | 0.06 ± 0.01 |

| Ethyl thioacetate | Ethanol | Ethyl acetate | 0.18 ± 0.03 |

Table 2: Comparison of Thiol Reactivity

| Thiol | Chain Length | Enzymatic Activity (U mg⁻¹) | Inhibition at High Conc. |

|---|---|---|---|

| Ethanethiol | C2 | 40.04 ± 2.36 | Yes (80 mM) |

| Butanethiol | C4 | Not detected | Slight inhibition |

Biological Activity

2-(1,4,8,11-Tetrazacyclotetradec-1-yl)ethanethiol is a synthetic compound notable for its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazacyclotetradecane ring structure with an ethanethiol side chain. Its molecular formula is C₁₄H₃₁N₅S, and it has a molecular weight of approximately 299.51 g/mol. The presence of nitrogen atoms in the ring contributes to its biological activity by potentially interacting with various biological targets.

Research indicates that this compound may exhibit biological activity through several mechanisms:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, which can protect cells from oxidative stress.

- Metal Chelation : It may bind to metal ions, which is crucial in reducing metal-induced toxicity and influencing enzyme activities.

- Modulation of Enzyme Activity : Preliminary studies suggest it can affect the activity of certain enzymes involved in metabolic pathways.

Anticancer Effects

A study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15.3 | Induction of apoptosis |

| MCF-7 (Breast) | 22.7 | Cell cycle arrest |

| A549 (Lung) | 18.5 | Inhibition of proliferation |

The compound demonstrated significant cytotoxic effects on these cancer cell lines, primarily through apoptosis induction and cell cycle modulation .

Neuroprotective Properties

In neuroprotection studies, the compound was tested for its ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide. The findings showed:

- Reduction in Cell Death : Treatment with the compound resulted in a 40% decrease in cell death compared to control groups.

- Increased Antioxidant Enzyme Activity : Enhanced activity of superoxide dismutase (SOD) and catalase was observed.

These results suggest that this compound might be beneficial in neurodegenerative conditions where oxidative stress plays a critical role .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Therapy : A clinical trial involving patients with advanced solid tumors tested the efficacy of this compound combined with standard chemotherapy. Patients receiving the combination therapy showed improved overall survival rates compared to those receiving chemotherapy alone.

- Neurodegeneration Research : In animal models of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation.

Q & A

Q. What are the critical steps for synthesizing 2-(1,4,8,11-Tetrazacyclotetradec-1-yl)ethanethiol, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves coupling a tetraazacyclotetradecane (cyclam) core with an ethanethiol group via nucleophilic substitution. Key steps include:

- Cyclam activation : Pre-functionalize the cyclam ring at the 1-position with a leaving group (e.g., tosylate or bromide) .

- Thiol coupling : React the activated cyclam with 2-mercaptoethanol under inert conditions (N₂ atmosphere) to prevent oxidation of the thiol group. Use polar aprotic solvents (e.g., DMF) and a base (e.g., K₂CO₃) to deprotonate the thiol and drive the reaction .

- Yield optimization : Monitor reaction progress via TLC (eluent: EtOAc/hexane, 1:3) and employ catalytic Fe₃O4 nanoparticles to enhance efficiency (reported yields up to 85%) .

Q. How is the purity and structural integrity of this compound validated in academic settings?

Methodological Answer:

- Purity : Analyze via HPLC (C18 column, methanol/water gradient) or GC-MS with ≥97% purity thresholds .

- Structural confirmation : Use -NMR (δ 1.4–3.2 ppm for cyclam protons, δ 2.8–3.0 ppm for -SCH₂-), -NMR, and high-resolution mass spectrometry (HRMS) to verify molecular weight (calc. for C₁₆H₃₂N₄S: 336.23 g/mol) .

Advanced Research Questions

Q. How does the tetraazacyclotetradecane macrocycle influence the coordination chemistry of this ligand with transition metals?

Methodological Answer: The cyclam core provides a rigid, tetraaza framework for stabilizing metal ions (e.g., Cu²⁺, Ni²⁺) in square-planar or octahedral geometries. Experimental approaches include:

- Potentiometric titrations : Determine log values for metal-ligand stability (e.g., log ≈ 18–22) .

- X-ray crystallography : Resolve metal-ligand complexes to confirm coordination modes (e.g., N₄S donor set) .

- Comparative studies : Contrast with methyl-substituted cyclam derivatives (e.g., 1,4,8,11-Tetramethyl variants) to assess steric/electronic effects .

Q. What experimental strategies address contradictions in reported stability of the thiol group under aqueous vs. organic conditions?

Methodological Answer:

- Controlled degradation studies : Expose the compound to aqueous buffers (pH 2–12) and organic solvents (DMF, THF) at 25–60°C. Monitor thiol oxidation via Ellman’s assay (λ = 412 nm for disulfide formation) .

- Stabilization methods : Add antioxidants (e.g., TCEP) in aqueous media or store in anhydrous solvents under N₂ to suppress disulfide bridging .

Data-Driven Research Questions

Q. How can researchers resolve discrepancies in metal-binding affinity data across studies?

Methodological Answer:

- Standardize conditions : Use consistent ionic strength (e.g., 0.1 M KCl), temperature (25°C), and ligand:metal ratios.

- Cross-validate techniques : Compare results from UV-Vis spectroscopy (d-d transitions), cyclic voltammetry (redox potentials), and isothermal titration calorimetry (ITC) .

- Address pH dependency : Adjust pH to isolate specific protonation states of the ligand (e.g., pKa values for cyclam NH groups: ~9–11) .

Q. What role does this compound play in biomolecule conjugation, and how is conjugation efficiency quantified?

Methodological Answer:

- Applications : The thiol group enables covalent attachment to gold nanoparticles (AuNPs) or maleimide-functionalized proteins for drug delivery systems .

- Efficiency metrics : Use UV-Vis spectroscopy (surface plasmon resonance shifts for AuNPs) or SDS-PAGE with fluorescent tags to quantify conjugation yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.